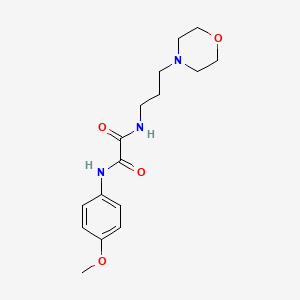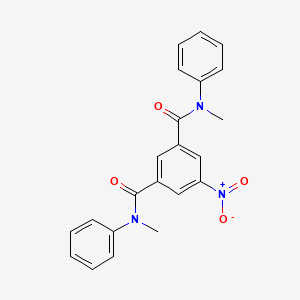![molecular formula C27H20ClN3O3 B11640155 (5Z)-1-(4-chlorophenyl)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11640155.png)
(5Z)-1-(4-chlorophenyl)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé “(5Z)-1-(4-chlorophényl)-5-{[1-(4-méthylbenzyl)-1H-indol-3-yl]méthylidène}pyrimidine-2,4,6(1H,3H,5H)-trione” est une molécule organique complexe qui présente un noyau pyrimidinique substitué par divers groupes fonctionnels.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de ce composé implique généralement des réactions organiques en plusieurs étapes. Les matières premières pourraient inclure le 4-chlorobenzaldéhyde, la 4-méthylbenzylamine et des dérivés d’indole. Les étapes clés pourraient impliquer :
Réactions de condensation : Formation du noyau pyrimidinique par condensation de l’urée avec des aldéhydes.
Réactions de substitution : Introduction des groupes chlorophényle et indole via une substitution nucléophile.
Cyclisation : Formation de la structure trione par cyclisation intramoléculaire.
Méthodes de production industrielle
La production industrielle impliquerait probablement l’optimisation des voies de synthèse décrites ci-dessus afin de maximiser le rendement et la pureté. Cela pourrait inclure l’utilisation de catalyseurs, des conditions réactionnelles contrôlées (température, pression) et des techniques de purification telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau des groupes indole et méthylbenzyle.
Réduction : Les réactions de réduction pourraient cibler la structure trione de la pyrimidine, la transformant potentiellement en dihydropyrimidine.
Substitution : Le groupe chlorophényle peut participer à des réactions de substitution électrophile aromatique.
Réactifs et conditions courants
Agents oxydants : Permanganate de potassium, trioxyde de chrome.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d’aluminium.
Catalyseurs : Palladium sur carbone pour les réactions d’hydrogénation.
Principaux produits
Oxydation : Formation d’acides carboxyliques ou de cétones.
Réduction : Formation d’alcools ou d’amines.
Substitution : Introduction de divers groupes fonctionnels tels que les groupes nitro, amino ou alkyle.
Applications de la recherche scientifique
Chimie
Le composé peut être utilisé comme élément constitutif pour la synthèse de molécules plus complexes. Sa structure unique permet d’explorer de nouvelles réactions chimiques et de nouvelles voies.
Biologie
En recherche biologique, ce composé peut servir de sonde pour étudier les interactions enzymatiques ou comme composé de tête potentiel dans la découverte de médicaments.
Médecine
Industrie
Dans le secteur industriel, le composé pourrait être utilisé dans le développement de nouveaux matériaux, tels que les polymères ou les revêtements, en raison de ses propriétés chimiques uniques.
Applications De Recherche Scientifique
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery.
Medicine
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
Le mécanisme par lequel ce composé exerce ses effets dépendrait de son application spécifique. Par exemple, en chimie médicinale, il pourrait interagir avec des enzymes ou des récepteurs spécifiques, en inhibant leur activité. Les cibles moléculaires pourraient inclure les kinases, les protéases ou les récepteurs couplés aux protéines G. Les voies impliquées pourraient être liées à la signalisation cellulaire, à l’apoptose ou à l’inflammation.
Comparaison Avec Des Composés Similaires
Composés similaires
- (5Z)-1-(4-chlorophényl)-5-{[1-(4-méthylbenzyl)-1H-indol-3-yl]méthylidène}pyrimidine-2,4,6(1H,3H,5H)-dione
- (5Z)-1-(4-chlorophényl)-5-{[1-(4-méthylbenzyl)-1H-indol-3-yl]méthylidène}pyrimidine-2,4,6(1H,3H,5H)-tétraone
Unicité
L’unicité du composé réside dans son motif de substitution spécifique et la présence de la structure trione. Cela lui confère des propriétés chimiques et biologiques distinctes par rapport aux composés similaires, ce qui pourrait conduire à des applications uniques dans divers domaines.
Propriétés
Formule moléculaire |
C27H20ClN3O3 |
|---|---|
Poids moléculaire |
469.9 g/mol |
Nom IUPAC |
(5Z)-1-(4-chlorophenyl)-5-[[1-[(4-methylphenyl)methyl]indol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C27H20ClN3O3/c1-17-6-8-18(9-7-17)15-30-16-19(22-4-2-3-5-24(22)30)14-23-25(32)29-27(34)31(26(23)33)21-12-10-20(28)11-13-21/h2-14,16H,15H2,1H3,(H,29,32,34)/b23-14- |
Clé InChI |
VOPUIWRZARIJCG-UCQKPKSFSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=C\4/C(=O)NC(=O)N(C4=O)C5=CC=C(C=C5)Cl |
SMILES canonique |
CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=C4C(=O)NC(=O)N(C4=O)C5=CC=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methylbutanamide](/img/structure/B11640076.png)
![1,4-Bis[(4-ethylphenyl)methyl]piperazine](/img/structure/B11640081.png)
![N-(3-chlorophenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine](/img/structure/B11640086.png)
![2-Amino-1-(4-bromo-2-methylphenyl)-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11640093.png)

![4-Methoxy-2-[2-phenyl-6-(1,1,2,2-tetrafluoroethyl)pyrimidin-4-yl]phenol](/img/structure/B11640113.png)

![5-bromo-2-hydroxy-N'-[(3E)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11640131.png)

![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B11640142.png)
![ethyl 2-[3-hydroxy-5-(4-methylphenyl)-4-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11640145.png)
![methyl (4Z)-4-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-methyl-5-oxo-1-(prop-2-en-1-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11640150.png)
![5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11640161.png)
![(5Z)-5-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11640172.png)
